Thermodynamic Isomer Preference: N-Methyl-Thione vs. S-Methyl-Thiol – A 2.6 kcal mol⁻¹ Instability Gap
In a direct head‑to‑head equilibration, N‑methyl‑2‑thiopyridone (the title compound) is thermodynamically less stable than its S‑methyl isomer 2‑methylthiopyridine by an enthalpy difference of 2.6 ± 1.3 kcal mol⁻¹ in the liquid phase at 145–188 °C, catalysed by N‑methyl‑2‑methylthiopyridinium fluoroborate [1]. This contrasts with the parent 2‑pyridinethione system, where the thione form is generally favoured in polar media. The N‑methyl substitution therefore inverts the relative stability of the thione‑thiol isomer pair.
| Evidence Dimension | Isomer stability (enthalpy difference, liquid phase) |
|---|---|
| Target Compound Data | N‑methyl‑2‑thiopyridone = 0 (reference) |
| Comparator Or Baseline | 2‑Methylthiopyridine; favoured by ΔH = –2.6 ± 1.3 kcal mol⁻¹ |
| Quantified Difference | 2‑Methylthiopyridine more stable by 2.6 ± 1.3 kcal mol⁻¹ |
| Conditions | Liquid‑phase equilibration at 145–188 °C with N‑methyl‑2‑methylthiopyridinium fluoroborate catalyst |
Why This Matters
Procurement of 1‑methylpyridine‑2‑thione rather than the S‑methyl isomer provides the thermodynamically less stable but synthetically more nucleophilic sulfur centre, which is critical for applications requiring S‑alkylation or S‑acylation reactivity.
- [1] Beak, P.; Lee, J. T., Jr. Equilibration Studies. 2‑Methylthiopyridine–N‑Methyl‑2‑thiopyridone. J. Org. Chem. 1969, 34 (7), 2125–2128. View Source
